1,3-Propanediol, 2-(trimethylsilyl)-
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Overview
Description
1,3-Propanediol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C6H16O2Si. It is a derivative of 1,3-propanediol where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(trimethylsilyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2-(trimethylsilyl)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
1,3-Propanediol, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex molecules. This property is particularly useful in organic synthesis and biochemical research .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol without the trimethylsilyl group, used in the production of polymers and as a solvent.
3-(Trimethylsilyl)-1-propanol: Another silylated compound with similar protective properties but different reactivity due to the position of the silyl group.
Uniqueness
1,3-Propanediol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group at the second position, which provides specific reactivity and stability advantages in various chemical reactions. This makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
189066-36-2 |
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Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.28 g/mol |
IUPAC Name |
2-trimethylsilylpropane-1,3-diol |
InChI |
InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
BGMVXIDWBZLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CO)CO |
Origin of Product |
United States |
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